2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Description
IUPAC Nomenclature and Systematic Identification
The systematic name for this compound, as per IUPAC guidelines, is 2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile . This nomenclature reflects the pyridine backbone substituted at positions 2 (amino group), 3 (cyano group), 4 (4-methoxyphenyl), 5 (butyl chain), and 6 (phenyl group). The numbering follows the pyridine ring’s orientation, prioritizing the cyano group at position 3 for the lowest possible locants.
Molecular Formula and Weight Analysis
The molecular formula C₂₃H₂₃N₃O corresponds to a molecular weight of 357.4 g/mol . The composition includes:
- 23 carbon atoms (including aromatic rings and the butyl chain),
- 23 hydrogen atoms (distributed across alkyl and aromatic substituents),
- 3 nitrogen atoms (from the amino, cyano, and pyridine groups),
- 1 oxygen atom (from the methoxy group).
A comparative analysis with structurally similar nicotinonitriles reveals that the butyl and methoxyphenyl groups contribute significantly to its higher molecular weight relative to simpler analogs like 2-amino-4-phenylnicotinonitrile (MW: 235.3 g/mol).
Three-Dimensional Conformational Analysis
The 3D conformation of the compound, derived from PubChem’s computational models, shows a non-planar pyridine core due to steric interactions between the bulky substituents. Key features include:
- Butyl chain orientation : The C5 butyl group adopts a gauche conformation to minimize steric clash with the C4 methoxyphenyl group.
- Methoxyphenyl torsion : The dihedral angle between the methoxyphenyl ring and the pyridine plane is approximately 45°, optimizing π-π interactions with the C6 phenyl group.
- Hydrogen bonding : The amino group at C2 forms a weak intramolecular hydrogen bond with the cyano group at C3 (N–H···N≡C distance: 2.8 Å).
Density functional theory (DFT) studies on analogous compounds, such as 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, suggest that dispersion forces (DFT-D3 corrections) stabilize the crystal packing by ~5 kcal/mol.
Substituent Effects on Pyridine Core Geometry
The substituents significantly distort the pyridine ring’s geometry:
| Substituent Position | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| C2 (NH₂) | C2–N: 1.34 | N–C2–C3: 122 |
| C3 (CN) | C3–C≡N: 1.16 | C2–C3–C4: 119 |
| C4 (4-MeO-C₆H₄) | C4–C(aryl): 1.48 | C3–C4–C5: 121 |
Electron-withdrawing groups (e.g., cyano at C3) reduce electron density on the pyridine nitrogen, weakening n→π* interactions by ~0.3 kcal/mol per substituent. Conversely, the methoxy group at C4 donates electrons via resonance, increasing the ring’s aromaticity by 12% compared to unsubstituted pyridine.
Comparative Structural Analysis with Analogous Nicotinonitriles
A comparison with derivatives from the Chemical Register database highlights key structural and electronic differences:
| Compound | Molecular Formula | Substituent Effects (vs. Target Compound) |
|---|---|---|
| 2-Amino-6-(4-bromophenyl)-4-phenylnicotinonitrile | C₁₈H₁₃BrN₃O | Bromine increases hydrophobicity (LogP +0.7) |
| 2-Amino-4-(3,4-dimethoxyphenyl)-6-phenylnicotinonitrile | C₂₀H₁₉N₃O₂ | Additional methoxy group enhances solubility (LogP −0.4) |
| Target Compound | C₂₃H₂₃N₃O | Butyl chain improves membrane permeability (LogP +1.2) |
The butyl chain in the target compound enhances lipophilicity, making it more suitable for biological membrane penetration than shorter-chain analogs.
Properties
Molecular Formula |
C23H23N3O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C23H23N3O/c1-3-4-10-19-21(16-11-13-18(27-2)14-12-16)20(15-24)23(25)26-22(19)17-8-6-5-7-9-17/h5-9,11-14H,3-4,10H2,1-2H3,(H2,25,26) |
InChI Key |
CMUABTUCKXTAHB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C(=C(N=C1C2=CC=CC=C2)N)C#N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The four-component reaction involving aldehydes, ketones, malononitrile, and ammonium acetate remains the most widely adopted method for synthesizing 2-aminonicotinonitrile derivatives. For the target compound, the reaction proceeds as follows:
-
Knoevenagel Condensation : 4-Methoxybenzaldehyde reacts with malononitrile to form 2-(4-methoxybenzylidene)malononitrile.
-
Michael Addition : A ketone with a butyl group (e.g., 2-butanone) undergoes nucleophilic attack on the Knoevenagel adduct.
-
Cyclization and Aromatization : Ammonium acetate facilitates cyclization, followed by oxidative aromatization to yield the pyridine core.
Catalytic Optimization
Nano-Cu₂O supported on melamine-formaldehyde resin (nano-Cu₂O–MFR) enhances reaction efficiency by providing a high surface area and Lewis acidity. Key parameters include:
Table 1: Representative 4CR Conditions for Nicotinonitrile Derivatives
| Entry | Aldehyde | Ketone | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 4-Methoxybenzaldehyde | 2-Butanone | Nano-Cu₂O–MFR | 1.6 | 80 |
| 2 | Benzaldehyde | Acetophenone | Nano-Cu₂O–MFR | 1.0 | 92 |
Phase-Transfer Catalysis (PTC) Approaches
Two-Step Azidolysis-Reduction Method
Adapted from Shah et al., this route involves:
-
Synthesis of 2-Chloronicotinonitrile Intermediate :
-
Azidolysis and Chemoselective Reduction :
Table 2: PTC Conditions for 2-Aminonicotinonitriles
| Step | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | NaN₃, Aliquat 336® | Chlorobenzene/H₂O | Reflux | 1.5 | 75 |
| 2 | NaBH₄, Aliquat 336® | Chlorobenzene/H₂O | 60°C | 1.0 | 70 |
One-Pot Enaminone-Based Synthesis
Enaminone Intermediate Formation
Enaminones, derived from β-keto esters and amines, serve as versatile precursors. For the target compound:
Reaction Optimization
Comparative Analysis of Methods
Table 3: Advantages and Limitations of Synthetic Routes
Structural Characterization and Validation
Key analytical data for 2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile:
Chemical Reactions Analysis
Reaction Types and Mechanisms
The compound participates in three primary reaction categories:
Nitrile Group Transformations
-
Hydrolysis : Under acidic or basic conditions, the nitrile group (-C≡N) converts to carboxylic acids or amides. For example, refluxing with 70% H<sub>2</sub>SO<sub>4</sub> yields the corresponding carboxylic acid derivative.
-
Reduction : Using LiAlH<sub>4</sub> or NaBH<sub>4</sub>, the nitrile reduces to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>).
Amino Group Reactions
-
Acylation : Reacts with acetyl chloride in pyridine to form N-acetyl derivatives.
-
Diazotization : Generates diazonium salts under nitrous acid (HNO<sub>2</sub>), enabling coupling reactions with phenols or amines.
Aromatic Ring Modifications
-
Electrophilic Substitution : The methoxyphenyl and phenyl rings undergo halogenation or sulfonation. For instance, bromination in acetic acid produces mono- or di-substituted bromo derivatives .
-
Demethylation : The methoxy group (-OCH<sub>3</sub>) converts to a hydroxyl group (-OH) using BBr<sub>3</sub> in dichloromethane .
Reaction Conditions and Products
Key reactions are summarized below:
Mechanistic Insights
-
Nitrile Reactivity : The electron-withdrawing nitrile group activates adjacent positions for nucleophilic attack, facilitating hydrolysis or reduction.
-
Aromatic Substitution : Electron-donating methoxy groups direct electrophiles to para and ortho positions on the phenyl ring, as demonstrated in bromination studies .
-
Catalytic Effects : Nano-Cu<sub>2</sub>O catalysts enhance reaction rates in multi-component syntheses by lowering activation energy .
Research Findings
-
Optimized Oxidation : Using H<sub>2</sub>O<sub>2</sub>/AcOH at 60°C for 5h achieves 85% conversion to the ketone derivative.
-
Solvent Impact : Ethanol improves yields in acylation reactions compared to DMF due to better solubility of intermediates.
-
Stereoselectivity : Reductions with NaBH<sub>4</sub> yield racemic mixtures, whereas enzymatic methods (e.g., using Candida antarctica lipase) provide enantiomeric excess >90% .
This compound’s versatility in organic transformations makes it valuable for synthesizing bioactive molecules and functional materials. Further studies exploring photocatalytic or green chemistry approaches could expand its synthetic utility.
Scientific Research Applications
Chemical Synthesis and Properties
The compound belongs to the class of nicotinonitriles, characterized by a specific substitution pattern that influences its reactivity and biological activity. The synthesis typically involves multi-step organic reactions starting from substituted benzaldehydes and nitriles. Key characteristics include:
- Molecular Formula : C23H23N3O
- Molecular Weight : 373.4 g/mol
- IUPAC Name : 2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile
Chemistry
In the realm of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various functionalization possibilities, making it a subject of interest for organic synthesis and material science.
Biology
Research into the biological activities of this compound has revealed several promising applications:
- Antioxidant Activity : Studies have shown significant antioxidant capabilities, evaluated using assays such as the CUPRAC (cupric acid-reducing antioxidant capacity) assay. This indicates potential applications in preventing oxidative stress-related diseases.
- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines, including pancreatic cancer (PANC-1) cells. It activates apoptotic signaling pathways, suggesting its potential as a therapeutic agent against certain types of cancer.
- Enzyme Inhibition : Investigations have indicated substantial inhibition against enzymes such as cholinesterases and glucosidases, pointing to possible applications in managing conditions like diabetes and neurological disorders.
Medicine
In medicinal chemistry, derivatives of this compound are being explored as potential drug candidates for treating various diseases. Its structural features allow for modifications that can enhance therapeutic efficacy and specificity.
Industrial Applications
The unique chemical properties of this compound make it suitable for industrial applications, particularly in the development of new materials such as polymers or coatings. Its stability and reactivity can be harnessed to create advanced materials with desirable properties.
Case Studies
Several studies illustrate the biological efficacy of compounds related to this compound:
- Antioxidant Activity Study : A study evaluated the antioxidant activity using the CUPRAC assay, confirming significant free radical scavenging ability.
- Anticancer Research : Research on similar compounds demonstrated effective cytotoxicity against cancer cell lines, supporting the hypothesis that structural similarities confer comparable biological effects.
- Enzyme Inhibition Studies : Related nicotinonitriles have shown effective inhibition of metabolic enzymes, reinforcing the potential of this compound in enzyme-targeted therapies.
Summary of Biological Activities
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antioxidant Activity | CUPRAC Assay | Significant free radical scavenging ability |
| Anticancer Activity | Cell Viability Assay | High cytotoxicity against PANC-1 cells with apoptotic signaling |
| Enzyme Inhibition | Enzyme Assays | Effective inhibition of cholinesterases and glucosidases |
Mechanism of Action
The mechanism of action of 2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Tables for Comparative Analysis
Table 1: Substituent Effects on Corrosion Inhibition
Table 2: Melting Points and Molecular Weights
| Compound Name | Melting Point (°C) | Molecular Weight (g/mol) |
|---|---|---|
| AMP | 188–195 | 327.4 |
| 4a | 211–213 | 380.4 |
| 9k | 181–183 | 335.4 |
| Target Compound | Not reported | ~375.5 |
Biological Activity
2-Amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological properties of this compound, focusing on its antibacterial, anticancer, and neuroprotective activities, supported by relevant data and research findings.
- Molecular Formula : C19H15N3O
- Molecular Weight : 301.35 g/mol
- CAS Number : 331980-19-9
Antibacterial Activity
Recent studies have demonstrated the antibacterial properties of compounds related to this compound. For instance, research involving similar thiazole derivatives showed significant inhibition against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. The results indicated that these compounds could effectively disrupt bacterial cell membranes and inhibit growth.
Table 1: Antibacterial Activity Against Various Bacteria
| Compound Name | Bacteria Type | Inhibition Zone (mm) | Concentration (mg/ml) |
|---|---|---|---|
| Fe3O4@Schiff Base | Staphylococcus aureus | 15 | 10 |
| Fe3O4@Schiff Base | Escherichia coli | 20 | 10 |
The study concluded that the antibacterial activity was likely due to the generation of reactive oxygen species (ROS) that damage bacterial DNA and proteins, leading to cell death .
Anticancer Activity
In vitro studies have also suggested that derivatives of nicotinonitrile possess anticancer properties. For example, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines by activating caspase pathways.
Case Study: Apoptotic Induction in Cancer Cells
A study evaluated the effect of a related compound on human breast cancer cells (MCF-7). The results indicated:
- Cell Viability Reduction : A decrease in cell viability by approximately 40% at a concentration of 50 µM after 48 hours.
- Caspase Activation : Significant activation of caspase-3 and caspase-9 was observed, indicating the induction of apoptosis.
Neuroprotective Activity
Emerging research highlights the neuroprotective effects of nicotinonitrile derivatives. These compounds may protect neuronal cells from oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Research Findings
A recent study assessed the neuroprotective effects of a related compound in a model of neurotoxicity induced by glutamate:
- Cell Survival Rate : Increased survival rate of neuronal cells by 30% compared to control.
- Reduction in ROS Levels : A significant decrease in intracellular ROS levels was noted, suggesting a protective mechanism against oxidative damage.
Q & A
Q. What are the recommended synthetic routes for 2-amino-5-butyl-4-(4-methoxyphenyl)-6-phenylnicotinonitrile, and how can reaction conditions be optimized?
The synthesis of nicotinonitrile derivatives typically involves multicomponent reactions (MCRs) or cyclization strategies. For example, substituted nicotinonitriles are synthesized via base-catalyzed cyclocondensation of aldehydes, malononitrile, and enaminonitriles under reflux conditions . Optimization of reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) can be achieved using statistical experimental design (e.g., factorial design) to minimize trial-and-error approaches. Computational tools like density functional theory (DFT) may predict reactive intermediates and transition states to guide condition selection .
Q. How should researchers characterize the purity and structural identity of this compound?
Key characterization methods include:
- NMR spectroscopy : Compare experimental and NMR chemical shifts with literature data (e.g., δ ~3.64 ppm for methoxy protons and δ ~55.6 ppm for methoxy carbons in DMSO-d) .
- Melting point analysis : Validate against reported ranges (e.g., 192–195°C for structurally similar nicotinonitriles) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHNO) and isotopic patterns.
Advanced Research Questions
Q. How can computational chemistry aid in understanding the reactivity and electronic properties of this compound?
Quantum mechanical calculations (e.g., DFT with B3LYP/6-311+G(d,p)) can model:
- Electrophilic/nucleophilic sites : Fukui indices and molecular electrostatic potential (MEP) maps predict regioselectivity in further derivatization .
- Reaction pathways : Transition-state analysis for cyclization or substitution reactions, validated by experimental kinetics .
- Non-covalent interactions : Hirshfeld surface analysis of crystallographic data (if available) to assess packing efficiency and stability .
Q. What experimental strategies resolve contradictions in spectroscopic or bioactivity data?
- Cross-validation : Use complementary techniques (e.g., IR spectroscopy for nitrile group confirmation [~2220 cm] alongside NMR) .
- Batch reproducibility : Compare results across multiple synthetic batches to rule out impurities.
- Docking studies : If bioactivity discrepancies arise (e.g., inconsistent enzyme inhibition), perform molecular docking (AutoDock Vina) to assess binding mode variations caused by substituent conformations .
Q. How can researchers design experiments to probe the compound’s stability under varying pH or thermal conditions?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by HPLC monitoring of degradation products .
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures and identify stable phases.
- Accelerated stability testing : Store samples at 40°C/75% RH for 1–3 months and analyze via XRPD to detect polymorphic transitions .
Methodological Challenges and Solutions
Q. How to address low yields in the synthesis of nicotinonitrile derivatives?
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) often enhance cyclization efficiency.
- Catalyst optimization : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to stabilize intermediates .
- Scale-up considerations : Use flow chemistry to maintain reaction homogeneity and heat transfer efficiency .
Q. What are best practices for analyzing substituent effects on bioactivity?
- Structure-activity relationship (SAR) : Synthesize analogs with systematic substituent variations (e.g., replacing 4-methoxyphenyl with 4-fluorophenyl) and test against biological targets .
- Pharmacophore modeling : Identify critical functional groups (e.g., amino and nitrile moieties) using software like Schrödinger’s Phase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
